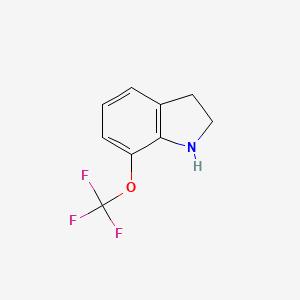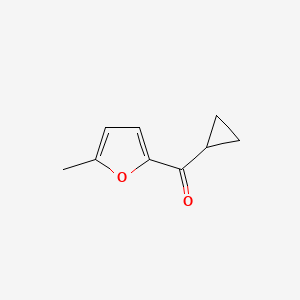
7-(Trifluoromethoxy)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethoxy)indoline is a fluorinated indole derivative characterized by the presence of a trifluoromethoxy group at the 7th position of the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of indole derivatives using reagents such as trifluoromethyl hypofluorite (CF3OF) or cesium fluoroxysulfate (CsOSO3F) . The reaction conditions often require low temperatures (e.g., -78°C) and specific solvents like CF3Cl .
Industrial Production Methods: Industrial production of 7-(Trifluoromethoxy)indoline may involve scalable synthetic routes that ensure high yield and purity. The use of Selectfluor and other fluorinating agents has been explored to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethoxy)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indoline-2,3-dione derivatives.
Reduction: Reduction reactions can yield different indoline derivatives depending on the reagents used.
Substitution: Electrophilic substitution reactions are common, where the trifluoromethoxy group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of catalysts.
Major Products:
Oxidation: Indoline-2,3-dione derivatives.
Reduction: Various reduced indoline derivatives.
Substitution: Halogenated indoline derivatives.
Scientific Research Applications
7-(Trifluoromethoxy)indoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethoxy)indoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 4-Fluoroindole
- 7-Chloroindole
- 7-Bromoindole
- 5-Iodoindole
- 5-(Trifluoromethoxy)indoline-2,3-dione
Comparison: 7-(Trifluoromethoxy)indoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other halogenated indoles .
Properties
Molecular Formula |
C9H8F3NO |
|---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)14-7-3-1-2-6-4-5-13-8(6)7/h1-3,13H,4-5H2 |
InChI Key |
MJHLNDZPTBYJNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13009351.png)

![(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13009366.png)

![6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13009371.png)
![tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13009372.png)
![1-(Pyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13009376.png)
![5-Bromo-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B13009380.png)





![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13009421.png)
